molecular formula C14H9ClN2S B2772344 2-[(4-Chlorophenyl)sulfanyl]quinoxaline CAS No. 42713-64-4

2-[(4-Chlorophenyl)sulfanyl]quinoxaline

Cat. No.: B2772344
CAS No.: 42713-64-4
M. Wt: 272.75
InChI Key: XGGNPFHFOYOEOV-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]quinoxaline is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a 4-chlorophenyl group attached to a sulfur atom, which is then connected to the quinoxaline core. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]quinoxaline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride, catalytic hydrogenation

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]quinoxaline is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, quinoxaline derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2S/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGNPFHFOYOEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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